molecular formula C22H29N9NaO9S2 B1668822 Cefbuperazone sodium CAS No. 76648-01-6

Cefbuperazone sodium

Cat. No.: B1668822
CAS No.: 76648-01-6
M. Wt: 650.6 g/mol
InChI Key: HKFFDVOEBVRKTD-FDVIUCIPSA-N
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Description

“Tomiporan” is a compound with the chemical name Cefbuperazone . It was first approved for use in 1985 . Cefbuperazone belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. These antibiotics are widely used to treat bacterial infections.

Mechanism of Action

Target of Action

Cefbuperazone Sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial agents.

Mode of Action

This compound exerts its bactericidal effect by binding to and inactivating the PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

It’s known that the drug interferes with the final stage of bacterial cell wall synthesis by inhibiting pbps . This disruption in the cell wall synthesis pathway leads to bacterial cell death.

Pharmacokinetics

They are primarily excreted unchanged by the kidneys . These properties can impact the bioavailability of the drug, determining its effectiveness in treating infections.

Result of Action

The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacteria to become structurally compromised, leading to cell lysis and death . This helps in the effective treatment of infections caused by susceptible bacteria.

Biochemical Analysis

Biochemical Properties

Cefbuperazone Sodium interacts with various enzymes and proteins in biochemical reactions. Like all beta-lactam antibiotics, this compound binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of cell wall synthesis. By binding to PBPs, it disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This impacts cell function and can influence cellular processes such as cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PBPs. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Pharmacological studies with this compound doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

The excretion pattern differs between species .

Transport and Distribution

This compound is distributed rapidly throughout the body with short-lived high concentrations in liver and kidney and longer-lasting high concentrations in urine and intestinal contents .

Preparation Methods

Synthetic Routes:: Cefbuperazone can be synthesized through various routes. One common method involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 3-(2-thienyl)acrylic acid. The resulting compound undergoes further modifications to yield cefbuperazone.

Reaction Conditions:: The specific reaction conditions for cefbuperazone synthesis may vary, but they typically involve suitable solvents, catalysts, and temperature control.

Industrial Production:: Cefbuperazone is industrially produced using large-scale fermentation processes. Microorganisms (such as Streptomyces) are cultured to produce the compound, which is then isolated and purified.

Chemical Reactions Analysis

Cefbuperazone undergoes several chemical reactions:

    Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to inactivation.

    Oxidation: Cefbuperazone can undergo oxidation reactions, affecting its stability and pharmacokinetics.

    Substitution: Various functional groups on the molecule can be substituted, influencing its properties.

Common reagents include enzymes (beta-lactamases), oxidizing agents, and nucleophiles. Major products include hydrolyzed forms and oxidation products.

Scientific Research Applications

Cefbuperazone finds applications in:

    Clinical Medicine: It is used to treat infections caused by susceptible microorganisms.

    Research: Scientists study its pharmacokinetics, efficacy, and safety profiles.

    Industry: Cefbuperazone contributes to antibiotic formulations.

Comparison with Similar Compounds

Cefbuperazone’s uniqueness lies in its chemical structure and spectrum of activity. Similar compounds include other cephalosporins like cefotaxime and ceftriaxone.

Properties

CAS No.

76648-01-6

Molecular Formula

C22H29N9NaO9S2

Molecular Weight

650.6 g/mol

IUPAC Name

sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/t10-,12+,19+,22-;/m0./s1

InChI Key

HKFFDVOEBVRKTD-FDVIUCIPSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+]

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na]

Appearance

Solid powder

Key on ui other cas no.

76648-01-6

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cefbuperazone
cefbuperazone sodium, (6R-(6alpha,7alpha,7(2R*,3S*)))-isomer
sodium 7beta-(2R, 3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-(3-hydroxybutanamido)-7alpha-methoxy-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylate
T 1982
T-1982

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Cefbuperazone Sodium?

A1: this compound is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [] This disruption weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: What is the stability profile of this compound?

A4: Research has shown that this compound for injection remains stable for up to 8 hours when mixed with commonly used infusion solutions like 0.9% NaCl injection and 5% glucose injection. []

Q3: Have any novel crystal forms of this compound been reported?

A5: Yes, a novel crystal form of this compound has been developed and characterized. [] This new form exhibits desirable characteristics such as well-defined granules, good flow properties, and improved stability. []

Q4: Are there analytical methods available for quality control of this compound?

A6: High-performance size exclusion chromatography (HPSEC) has been successfully employed to quantify polymers in this compound, ensuring its quality and consistency. []

Q5: What is known about the pharmacokinetics of this compound?

A7: Studies in healthy volunteers have investigated the serum bactericidal activity (SBA) of this compound at different doses and time points after intravenous administration. [, ] These studies provide insights into the drug's absorption, distribution, and elimination profile. [, ]

Q6: What are the advantages of the novel this compound hydrate?

A9: The newly developed this compound hydrate boasts enhanced storage stability, making it particularly suitable for formulating medications. [] This improved stability could translate to a longer shelf life and potentially greater patient access. []

Q7: Is there information available on the local toxicity of this compound for injection?

A10: Preclinical studies in animals (rabbits, guinea pigs, mice, and rats) have demonstrated that this compound for injection exhibits minimal local toxicity. [] Specifically, it showed no evidence of vascular irritation, hemolysis, or anaphylaxis in these animal models. []

Q8: What are the potential applications of the novel this compound composition powder for injection?

A11: This novel composition, utilizing sodium benzoate, offers several advantages, including improved particle uniformity, higher this compound content, enhanced compatibility and stability, and ease of use. [] It also simplifies the manufacturing process and reduces production costs, making it suitable for large-scale production. []

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